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Compound of Interest

Compound Name: Ethyl 2-cyclopentylacetate

Cat. No.: B174410 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
Ethyl 2-cyclopentylacetate (CAS No. 18322-54-8) is a saturated ester characterized by a

cyclopentyl ring attached to an ethyl acetate moiety.[1] As a fully hydrogenated derivative of its

unsaturated counterparts, such as ethyl 2-(cyclopent-2-en-1-yl)acetate, this compound serves

as a crucial reference standard in hydrogenation studies, a potential intermediate in multi-step

organic syntheses, and a building block in the development of novel chemical entities.[2] Its

physical properties dictate its behavior in various applications, from reaction kinetics and

purification methodologies to its final formulation and toxicological profile. This guide provides a

comprehensive overview of the core physicochemical and spectroscopic properties of Ethyl 2-
cyclopentylacetate, offering field-proven insights for its practical application in research and

development.

Physicochemical Properties
The fundamental physical characteristics of a compound are critical for its handling,

purification, and application. While experimental data for some properties of Ethyl 2-
cyclopentylacetate are not widely published, the known values and computed estimates

provide a solid foundation for laboratory work.
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Property Value Source

CAS Number 18322-54-8 [1]

Molecular Formula C₉H₁₆O₂ [1]

Molecular Weight 156.22 g/mol [1]

Boiling Point 196.6°C (at 760 mmHg)

Appearance

White Powder (Note:

Appearance may vary based

on purity and physical state)

[3]

Density Data not readily available

Refractive Index Data not readily available

Solubility

Expected to be soluble in

common organic solvents like

alcohols, ethers, and

hydrocarbons. Low solubility in

water is anticipated due to its

nonpolar alkyl ring and ester

group.

Flash Point Data not readily available

Melting Point Data not readily available

Molecular Structure and Identification
A precise understanding of the molecular structure is fundamental to interpreting its properties

and reactivity.

Structural Representation
The structure consists of a five-membered saturated carbon ring (cyclopentyl) bonded at

position 1 to the α-carbon of an ethyl acetate group.

Caption: 2D structure of Ethyl 2-cyclopentylacetate.
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Key Identifiers
IUPAC Name: ethyl 2-cyclopentylacetate[1]

SMILES: CCOC(=O)CC1CCCC1[1]

InChIKey: DBSADESEDBCPFO-UHFFFAOYSA-N[1]

Spectroscopic Analysis Workflow
A multi-technique spectroscopic approach is essential for the unambiguous identification and

purity assessment of Ethyl 2-cyclopentylacetate. The workflow below outlines a self-

validating system for structural confirmation.

Caption: A typical workflow for the purification and structural validation.

Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and effective method for confirming the presence of key functional

groups. For Ethyl 2-cyclopentylacetate, the spectrum is dominated by vibrations associated

with the ester group and the alkyl framework.

C-H Stretching (Alkyl): Strong, sharp absorptions are expected in the 2850-2975 cm⁻¹

region, corresponding to the C-H bonds of the cyclopentyl ring and the ethyl group.

C=O Stretching (Ester): A very strong and sharp absorption band is the most characteristic

peak, expected around 1735-1750 cm⁻¹.[2] Its precise position can be indicative of the local

electronic environment.

C-O Stretching (Ester): A strong absorption band in the 1150-1250 cm⁻¹ region is

characteristic of the C-O single bond stretch of the ester functionality.[2]

The absence of a broad O-H stretch (3200-3600 cm⁻¹) confirms the absence of carboxylic acid

or alcohol impurities.

Nuclear Magnetic Resonance (NMR) Spectroscopy
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NMR provides the most detailed information about the carbon-hydrogen framework of the

molecule.

The proton NMR spectrum can be predicted as follows:

~4.1 ppm (quartet, 2H): The two methylene protons (-O-CH₂-CH₃) of the ethyl group, split by

the adjacent methyl group.

~2.2 ppm (doublet, 2H): The two protons on the α-carbon (-CH₂-COO-), split by the single

proton on the adjacent cyclopentyl carbon.

~1.1-2.0 ppm (multiplet, 9H): A complex series of overlapping signals corresponding to the

nine protons on the cyclopentyl ring.

~1.2 ppm (triplet, 3H): The three methyl protons (-O-CH₂-CH₃) of the ethyl group, split by the

adjacent methylene group.

The carbon NMR spectrum will confirm the presence of all nine unique carbon atoms:

~172 ppm: The carbonyl carbon (C=O) of the ester group.

~60 ppm: The methylene carbon of the ethoxy group (-O-CH₂-CH₃).

~40-45 ppm: The α-carbon (-CH₂-COO-).

~25-35 ppm: Multiple signals corresponding to the carbons of the cyclopentyl ring.

~14 ppm: The methyl carbon of the ethoxy group (-O-CH₂-CH₃).

Mass Spectrometry (MS)
Mass spectrometry is used to confirm the molecular weight and to gain structural insights from

fragmentation patterns.

Molecular Ion (M⁺): The molecular ion peak is expected at a mass-to-charge ratio (m/z) of

156, corresponding to the molecular weight of the compound.[1]

Key Fragmentation Patterns: Common fragmentation pathways for esters include:
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Loss of the ethoxy group (-OC₂H₅): This would result in a prominent peak at m/z 111 ([M-

45]⁺).

Loss of the ethyl group (-C₂H₅): This would lead to a peak at m/z 127 ([M-29]⁺).

McLafferty Rearrangement: A potential rearrangement could lead to a characteristic peak

at m/z 88.

Cleavage of the cyclopentyl ring: Various fragments corresponding to the loss of alkyl

radicals from the ring can also be expected.

Synthesis and Analytical Protocols
Protocol 1: Synthesis via Catalytic Hydrogenation
A common and reliable method to produce Ethyl 2-cyclopentylacetate is through the catalytic

hydrogenation of its unsaturated precursor, ethyl 2-(cyclopent-2-en-1-yl)acetate. This process

saturates the carbon-carbon double bond on the cyclopentene ring.

Methodology:

Reaction Setup: In a high-pressure reaction vessel (e.g., a Parr hydrogenator), dissolve ethyl

2-(cyclopent-2-en-1-yl)acetate (1 equivalent) in a suitable solvent such as ethanol or ethyl

acetate.

Catalyst Addition: Add a catalytic amount of palladium on carbon (Pd/C, typically 5-10 mol%).

Hydrogenation: Seal the vessel and purge with nitrogen gas before introducing hydrogen gas

to the desired pressure (e.g., 50-100 psi).

Reaction: Stir the mixture vigorously at room temperature until hydrogen uptake ceases

(typically 2-6 hours). Monitor the reaction progress by thin-layer chromatography (TLC) or

gas chromatography (GC).

Workup: Once the reaction is complete, carefully vent the hydrogen and purge the vessel

with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the Pd/C

catalyst.
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Purification: Concentrate the filtrate under reduced pressure to remove the solvent. The

resulting crude product can be purified by vacuum distillation to yield pure Ethyl 2-
cyclopentylacetate.

Causality: The choice of Pd/C as a catalyst is based on its high efficacy and selectivity for the

reduction of carbon-carbon double bonds without affecting the ester functional group. Ethanol

is an excellent solvent as it readily dissolves the reactant and is inert under these

hydrogenation conditions.

Protocol 2: Gas Chromatography-Mass Spectrometry
(GC-MS) Analysis
GC-MS is the definitive analytical technique for assessing the purity and confirming the identity

of the synthesized product.

Methodology:

Sample Preparation: Prepare a dilute solution of the sample (approx. 1 mg/mL) in a volatile

organic solvent like ethyl acetate or hexane.

GC Conditions:

Column: Use a nonpolar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

Injector Temperature: 250°C.

Oven Program: Start at 80°C, hold for 2 minutes, then ramp to 280°C at a rate of

10°C/min.

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

MS Conditions:

Ionization Mode: Electron Ionization (EI) at 70 eV.

Mass Range: Scan from m/z 40 to 400.

Source Temperature: 230°C.
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Data Analysis: The resulting chromatogram will indicate the purity of the sample, with the

retention time being characteristic of the compound under the specified conditions. The mass

spectrum of the corresponding peak should be compared against a reference library and

analyzed for the expected molecular ion and fragmentation patterns as described above.[1]

Self-Validation: This protocol is self-validating because the retention time provides one level of

identification, while the mass spectrum provides a second, highly specific fingerprint of the

molecule, confirming both identity and purity simultaneously.

Safety and Handling
Based on aggregated GHS data, Ethyl 2-cyclopentylacetate presents specific hazards that

require careful handling.[1]

Primary Hazards:

Acute Toxicity, Oral (Category 4): H302 - Harmful if swallowed.[1]

Serious Eye Irritation (Category 2): H319 - Causes serious eye irritation.[1]

Handling and Storage Recommendations:

Personal Protective Equipment (PPE): Wear chemical safety goggles, a lab coat, and nitrile

gloves.

Ventilation: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of

any vapors.

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible

materials such as strong oxidizing agents and strong acids.

First Aid:

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes. Seek

medical attention.[1]

Ingestion: If swallowed, rinse mouth with water. Do NOT induce vomiting. Seek immediate

medical attention.[1]
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Skin Contact: Wash off with soap and water.

Conclusion
Ethyl 2-cyclopentylacetate is a compound with well-defined structural and spectroscopic

characteristics, even if some of its bulk physical properties are not extensively documented. Its

identity can be unequivocally confirmed through a combination of IR, NMR, and mass

spectrometry. As a saturated analog of more reactive cyclopentene derivatives, it is an

important molecule for synthetic chemists and researchers in drug discovery, serving as a key

building block, reference compound, and intermediate. Proper adherence to safety protocols is

essential for its handling in a laboratory setting. This guide provides the foundational

knowledge required for the confident and effective use of Ethyl 2-cyclopentylacetate in

scientific endeavors.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b174410#ethyl-2-cyclopentylacetate-physical-
properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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